molecular formula C18H17Cl2NO4S2 B2636658 7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane CAS No. 1705506-66-6

7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane

Cat. No. B2636658
CAS RN: 1705506-66-6
M. Wt: 446.36
InChI Key: SRVONWUMGBGQGW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a common feature in many organic compounds, including certain types of benzylisoquinoline alkaloids .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as benzylisoquinoline alkaloids, have been synthesized using methods like Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution .


Molecular Structure Analysis

The molecular structure of this compound seems to be complex, with a benzo[d][1,3]dioxole moiety. This structure is common in certain types of benzylisoquinoline alkaloids .

Scientific Research Applications

properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-4-(2,5-dichlorophenyl)sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4S2/c19-13-2-3-14(20)18(10-13)27(22,23)21-6-5-17(26-8-7-21)12-1-4-15-16(9-12)25-11-24-15/h1-4,9-10,17H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVONWUMGBGQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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